molecular formula C19H17FN4 B3843561 1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE

1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE

Cat. No.: B3843561
M. Wt: 320.4 g/mol
InChI Key: SMLCPCWGRWUNBJ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, an ethanone moiety, and a pyrimidinyl hydrazone linkage, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of 1-(4-FLUOROPHENYL)-1-ETHANONE: This can be achieved through Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE: This involves the reaction of 4-methyl-6-phenyl-2-pyrimidinyl hydrazine with 1-(4-FLUOROPHENYL)-1-ETHANONE under acidic or basic conditions to form the hydrazone linkage.

Industrial production methods may involve optimization of these reactions to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE can be compared with other similar compounds, such as:

    1-(4-CHLOROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.

    1-(4-BROMOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE: Bromine substitution can lead to variations in physical properties and reactivity.

    1-(4-METHOXYPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-methyl-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4/c1-13-12-18(16-6-4-3-5-7-16)22-19(21-13)24-23-14(2)15-8-10-17(20)11-9-15/h3-12H,1-2H3,(H,21,22,24)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLCPCWGRWUNBJ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=C(C)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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